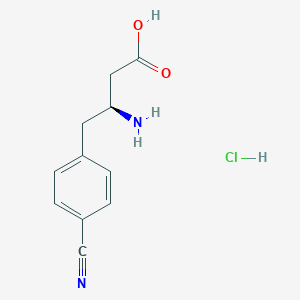

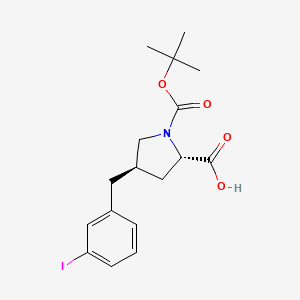

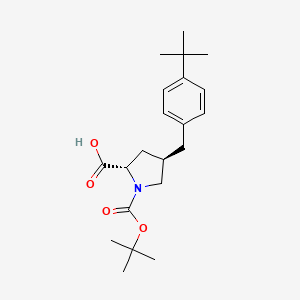

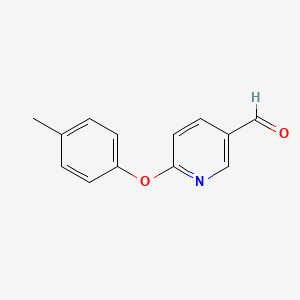

6-(4-Methylphenoxy)nicotinaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

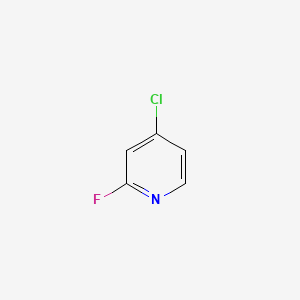

6-(4-Methylphenoxy)nicotinaldehyde, also known as 6-Methyl-3-phenoxybenzaldehyde, is a compound with a wide range of uses in scientific research. It is a type of aldehyde, a functional group consisting of a carbonyl group (C=O) and a hydrogen atom. 6-Methyl-3-phenoxybenzaldehyde has a variety of applications due to its unique properties, including its ability to act as a substrate in various biochemical reactions and its ability to interact with proteins. In

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

6-(4-Methylphenoxy)nicotinaldehyde serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating its versatility in chemical reactions. For instance, it can react with 2-cyanoethanethioamide to produce thieno[2,3-b]pyridine derivatives, showcasing its utility in generating novel heterocyclic frameworks with potential antiviral activities (Attaby et al., 2007). Additionally, its reactions with primary amines, glycols, and 1,2-phenylenediamine have been explored to form corresponding azomethines, 1,3-dioxolanes, and 2,3-dihydrobenzylimidazoles, further illustrating its role in the synthesis of functionally diverse molecules (Shatirova & Nagieva, 2020).

Antiprotozoal Activity

Derivatives of 6-(4-Methylphenoxy)nicotinaldehyde have shown significant antiprotozoal activity. For example, compounds synthesized from it have been evaluated for their efficacy against Trypanosoma b.rhodesiense and Plasmodium falciparum, with some derivatives demonstrating potent inhibitory effects, indicating potential applications in the treatment of diseases such as sleeping sickness and malaria (Ismail et al., 2003).

Antioxidant and Antitumor Properties

The antioxidant activity of compounds derived from 6-(4-Methylphenoxy)nicotinaldehyde has been explored, with studies indicating that these derivatives can exhibit significant antioxidant properties. This suggests potential applications in the development of antioxidant agents for therapeutic or cosmetic uses (Amorati et al., 2003). Moreover, some synthesized compounds have demonstrated cytostatic effects on human cancer cells, highlighting their potential as lead compounds in the development of anticancer therapies (Yan et al., 2015).

Nonlinear Optical Properties

Research has also delved into the nonlinear optical properties of hydrazones derived from 6-(4-Methylphenoxy)nicotinaldehyde, revealing their potential in optical device applications such as optical limiters and switches. These findings open up avenues for their use in photonics and optoelectronics (Naseema et al., 2010).

Propriétés

IUPAC Name |

6-(4-methylphenoxy)pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-10-2-5-12(6-3-10)16-13-7-4-11(9-15)8-14-13/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISORSWVBWIJDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377271 |

Source

|

| Record name | 6-(4-methylphenoxy)nicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Methylphenoxy)nicotinaldehyde | |

CAS RN |

338960-65-9 |

Source

|

| Record name | 6-(4-methylphenoxy)nicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.